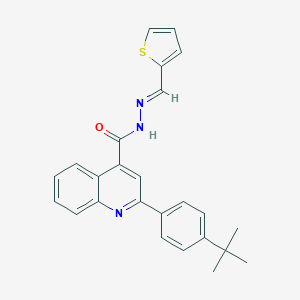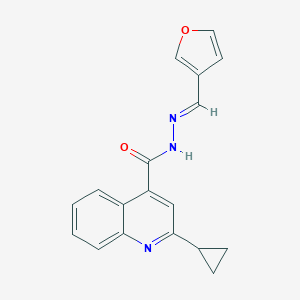![molecular formula C18H13BrClN5O3S B454283 N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-CHLORO-4-NITROPHENYL)THIOUREA](/img/structure/B454283.png)
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-CHLORO-4-NITROPHENYL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-CHLORO-4-NITROPHENYL)THIOUREA is a complex organic compound that features a pyrazole ring substituted with a bromo group, a benzamide moiety, and a nitrophenyl carbamothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-CHLORO-4-NITROPHENYL)THIOUREA typically involves multiple steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Synthesis of the benzamide moiety: The benzamide can be synthesized by reacting benzoyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromo group in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reducing nitro groups.
Coupling: EDCI and triethylamine are often used for coupling reactions.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Reduction Products: Amino derivatives of the original compound.
Coupling Products: Larger molecules formed by linking the compound with other organic molecules.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring and the nitrophenyl group suggests potential bioactivity .
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings[8][8].
作用機序
The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-CHLORO-4-NITROPHENYL)THIOUREA would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity . The molecular targets and pathways involved would vary based on the biological system and the specific derivative used.
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the benzamide and nitrophenyl groups.
N-(2-chloro-4-nitrophenyl)benzamide: Similar structure but without the pyrazole ring.
4-Chloro-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
The presence of both the pyrazole ring and the nitrophenyl group provides opportunities for diverse modifications and functionalization .
特性
分子式 |
C18H13BrClN5O3S |
|---|---|
分子量 |
494.7g/mol |
IUPAC名 |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(2-chloro-4-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H13BrClN5O3S/c19-13-8-21-24(10-13)9-11-1-3-12(4-2-11)17(26)23-18(29)22-16-6-5-14(25(27)28)7-15(16)20/h1-8,10H,9H2,(H2,22,23,26,29) |
InChIキー |
CGBMKGYLLPJXQN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclopropyl-N'-[1-(4-ethylphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454200.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B454202.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454203.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454204.png)

![2-(2,4-dimethoxyphenyl)-N'-[1-(5-ethyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B454208.png)
![6-bromo-2-cyclopropyl-N'-[1-(2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B454209.png)
![N'-[1-(1-adamantyl)propylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454211.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B454213.png)
![6-bromo-2-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B454214.png)

![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B454220.png)
![N-(4-{(1Z)-1-[2-(9H-xanthen-9-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B454221.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454222.png)
